molecular formula C56H62Cl4N8 B12341042 Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Cat. No.: B12341042
M. Wt: 988.9 g/mol
InChI Key: WODUFXACJCQWBG-UHFFFAOYSA-J
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Description

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride (CAS: 92739-64-5) is a synthetic, water-soluble porphyrin derivative characterized by four positively charged trimethylanilinium groups at the meso-positions. Its halogenated structure enhances electron-withdrawing capacity, making it suitable for coordination chemistry and materials science applications. The compound exhibits strong electrostatic interactions due to its cationic nature, enabling its use in porphyrin aggregation studies and hydrogen storage materials .

Key properties include:

  • Molecular Formula: C₅₆H₆₀Cl₄N₈ (metal-free form) .
  • Solubility: High water solubility due to quaternary ammonium groups .
  • Applications: Hydrogen storage materials, biosensors, and studies of supramolecular assemblies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride typically involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst to form the porphyrin core. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride has the chemical formula C56H62Cl4N8C_{56}H_{62}Cl_4N_8 and a molecular weight of 988.96 g/mol. Its structure features a porphyrin core with four quaternary ammonium substituents, enhancing its solubility in aqueous environments and facilitating interactions with biological systems .

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes light-activated compounds to induce cytotoxic effects in targeted cells, particularly cancer cells. This compound serves as an effective photosensitizer in this context.

Mechanism of Action : Upon exposure to specific wavelengths of light (e.g., blue-red light), this compound generates reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death in tumor cells. Studies have demonstrated its efficacy against murine tumor models, showing significant tumor regression and improved survival rates .

Case Study : In a study involving BALB/c mice with intradermal LM3 tumors, intravenous administration of this compound followed by light irradiation resulted in nearly complete but temporary tumor regression in 8 out of 9 subjects. The treatment also reduced lung metastasis compared to controls .

Antimicrobial Applications

This compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its ability to generate ROS upon light activation allows it to effectively inactivate pathogens, making it a promising candidate for photoinactivation therapies .

Applications :

  • Antibacterial Treatments : The compound has been explored for use in treating infections caused by resistant bacterial strains through photodynamic mechanisms.
  • Fluorescent DNA Counterstaining : It has been utilized as a fluorescent probe for DNA, enhancing imaging techniques in biological research .

Drug Delivery Systems

The unique properties of this compound enable its application in drug delivery systems, particularly for oligonucleotides. Its cationic nature facilitates cellular uptake, allowing for targeted delivery of therapeutic agents.

Research Findings : Studies indicate that the compound can form stable complexes with single-stranded DNA (ssDNA), leading to the creation of porphyrin-DNA nanoparticles. These nanoparticles exhibit light-dependent cytotoxicity towards cancer cells while minimizing systemic toxicity due to localized action .

Comparative Analysis of Applications

Application AreaMechanismEfficacy/Results
Photodynamic Therapy ROS generation upon light exposureSignificant tumor regression in murine models; improved survival rates
Antimicrobial Activity Photoinactivation of bacteriaEffective against Gram-negative bacteria; potential for treating resistant infections
Drug Delivery Systems Formation of stable DNA complexesEnhanced cellular uptake; localized delivery with reduced systemic side effects

Comparison with Similar Compounds

Structural Analogues: Pyridyl-Substituted Porphyrins

Meso-Tetra(N-methyl-4-pyridyl) Porphine Tetrachloride (TMPyP4)

  • Structure : Four N-methyl-4-pyridyl groups instead of trimethylanilinium.
  • Key Differences :
    • Charge Distribution : Pyridyl groups are less positively charged than quaternary ammonium groups, reducing electrostatic aggregation .
    • Metal Binding : Superior heme-mimetic properties for studying metalloproteins like hemoglobin .
    • Biological Activity : TMPyP4 enhances HMGA2-FL814 binding by 4-fold (Kd = 0.19 ± 0.02 μM), while its 2-pyridyl isomer (TMPyP2) is inactive .
  • Applications : Protein interaction studies, G-quadruplex DNA targeting .
  • Cost : $112/100 mg (vs. $166/100 mg for the trimethylanilinium variant) .

Meso-Tetra(N-methyl-2-pyridyl) Porphine Tetrachloride (TMPyP2)

  • Structure : 2-pyridyl substitution alters steric and electronic properties.
  • Key Differences :
    • Photophysics : Enhanced light absorption and energy transfer due to distorted porphyrin geometry .
    • Stability : Lower solubility in aqueous media compared to 4-pyridyl and trimethylanilinium derivatives .
  • Applications : Supramolecular chemistry, optoelectronic devices .

Metal Complexes

Cu(II) Meso-tetra(4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride

  • Molecular Weight : 1050.49 g/mol .
  • Properties : Stable at room temperature; used in catalysis and sensing .
  • Comparison : The Cu(II) trimethylanilinium complex is less hygroscopic than Mn(III) pyridyl variants, which require storage at -20°C .

Zn(II) and Mn(III) Pyridyl Porphyrins

  • Zn(II) TMPyP4 : Used in optoelectronics and catalysis; molecular weight = 877.32 g/mol .
  • Mn(III) Carboxyphenyl Porphyrin : Used in metal-organic frameworks (MOFs) for alkene epoxidation .

Sulfonated and Carboxylated Porphyrins

Meso-Tetra(4-sulfonatophenyl) Porphine (TPPS)

  • Structure : Anionic sulfonate groups instead of cationic trimethylanilinium.
  • Applications : Forms electrostatic aggregates with cationic porphyrins (e.g., TAP) for hydrogen storage .
  • Comparison : TPPS has higher environmental stability but lower catalytic activity in oxidation reactions compared to Mn(III) carboxyphenyl porphyrins .

Catalysis

  • Mn(III) Carboxyphenyl Porphyrin : Catalyzes alkene epoxidation with O₂ (TOF = 50 h⁻¹) .
  • Cu(II) Trimethylanilinium Porphyrin : Less studied in catalysis but shows promise in sensor development .

Comparative Data Table

Compound Substituent Charge Key Application Solubility Cost (100 mg)
Meso-tetra(4-N,N,N-trimethylanilinium) Trimethylanilinium +4 Hydrogen storage, MOFs High (water) $166
TMPyP4 N-methyl-4-pyridyl +4 DNA/protein interactions Moderate (water) $112
TMPyP2 N-methyl-2-pyridyl +4 Optoelectronics Low (water) $300
TPPS Sulfonatophenyl -4 Environmental catalysis High (water) $56

Biological Activity

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride, commonly referred to as TMAP, is a synthetic cationic porphyrin compound recognized for its diverse biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C56_{56}H62_{62}Cl4_{4}N8_{8}
  • Molecular Weight : 988.9 g/mol
  • CAS Number : 92739-64-5

Photodynamic Therapy (PDT)

One of the most significant applications of TMAP is in photodynamic therapy for cancer treatment. PDT involves the administration of a photosensitizer, which upon light activation produces reactive oxygen species (ROS) that induce cell death.

  • Study Findings :
    • In a study involving BALB/c mice with intradermal LM3 tumors, TMAP was administered intravenously at a dose of 4 mg/kg. After 24 hours, the tumors were irradiated with blue-red light (wavelengths: 419, 457, and 650 nm) for 60 minutes. The results showed a marked regression in tumor size, with significant tumor reduction observed in 8 out of 9 treated animals .
    • The PDT treatment led to almost complete but transient tumor regression, highlighting the efficacy of TMAP as a photosensitizer in inducing cytotoxic effects in cancer cells .

Antimicrobial Activity

TMAP exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves photoinactivation, where light activation leads to the generation of singlet oxygen that damages bacterial cells.

  • Research Insights :
    • TMAP has been shown to effectively inactivate various strains of Gram-negative bacteria through photodynamic mechanisms, making it a promising candidate for treating infections caused by resistant bacterial strains .
    • Comparative studies indicate that TMAP's antimicrobial efficacy is enhanced when used in conjunction with specific light wavelengths that optimize singlet oxygen production .

Table: Summary of Biological Activities

Activity Description Reference
Photodynamic TherapyInduces tumor regression in murine models using light activationColombo et al., 2007
Antimicrobial ActionEffective against Gram-negative bacteria via photoinactivationFrontiers Specialty Chemicals
Cellular Delivery SystemsFacilitates oligonucleotide delivery due to its cationic natureFrontiers Specialty Chemicals
Fluorescent DNA CounterstainingUsed in immunofluorescence techniques for cellular imagingFrontiers Specialty Chemicals

Case Studies and Research Findings

  • Murine LM3 Tumor Study :
    • Conducted by Colombo et al. (2007), this study demonstrated the efficacy of TMAP in PDT. Tumors treated with TMAP followed by light exposure showed significant regression compared to controls receiving either treatment alone .
  • Antibacterial Efficacy Study :
    • Research highlighted TMAP's ability to eradicate Escherichia coli and other pathogens at nanomolar concentrations when activated by specific wavelengths of light. This positions TMAP as a potential therapeutic agent against multidrug-resistant infections .
  • Oligonucleotide Delivery :
    • The compound's cationic properties enable effective cellular uptake of oligonucleotides, making it useful in gene therapy applications .

Properties

Molecular Formula

C56H62Cl4N8

Molecular Weight

988.9 g/mol

IUPAC Name

trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride

InChI

InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57,60H,1-12H3;4*1H/q+4;;;;/p-4

InChI Key

WODUFXACJCQWBG-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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